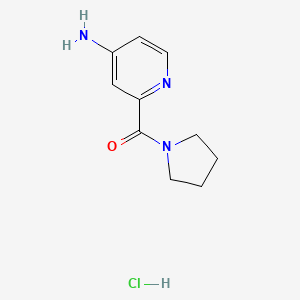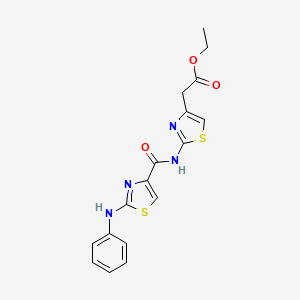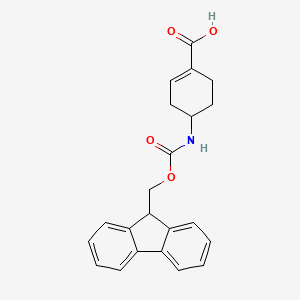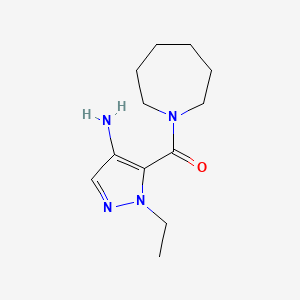
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine, also known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.
作用机制
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation (Huffman et al., 2005).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In a study by Zhang et al. (2015), this compound was found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a mouse model of acute lung injury. This compound has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a rat model of cerebral ischemia (Sun et al., 2015). In addition, this compound has been shown to decrease the levels of nociceptive peptides such as substance P and calcitonin gene-related peptide (CGRP) in a rat model of neuropathic pain (Jhaveri et al., 2008).
实验室实验的优点和局限性
One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in lab experiments is its selectivity for the CB1 receptor, which allows for the study of the specific effects of CB1 activation. However, one limitation of using this compound is its potential off-target effects, as it has been shown to also activate the CB2 receptor at high concentrations (Huffman et al., 2005). In addition, this compound is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
未来方向
There are several future directions for the study of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. One area of research is the development of more selective CB1 agonists that do not have off-target effects. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. In addition, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential advantages and limitations for lab experiments.
合成方法
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 6-bromohexanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide to form the final product, this compound. This synthesis method has been described in detail in a research paper by Lan et al. (2006).
科学研究应用
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In a study by Zhang et al. (2015), this compound was found to have anti-inflammatory effects in a mouse model of acute lung injury. Another study by Kozela et al. (2015) demonstrated that this compound has neuroprotective effects in a mouse model of multiple sclerosis. This compound has also been shown to have analgesic effects in a rat model of neuropathic pain (Jhaveri et al., 2008).
属性
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNIHPWERDMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

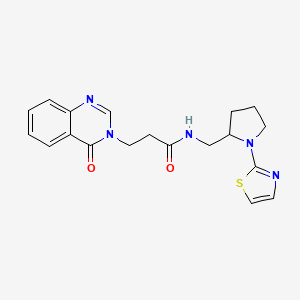



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)
![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)
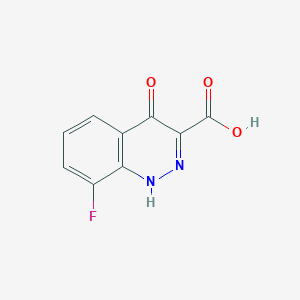
![4-[benzyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2523847.png)
